molecular formula C11H24O2Si B3048858 Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- CAS No. 183795-20-2

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-

Cat. No.: B3048858
CAS No.: 183795-20-2
M. Wt: 216.39
InChI Key: NLXIOZRBFNUITF-UWVGGRQHSA-N
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Description

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is a chemical compound with the molecular formula C11H24O2Si. It is a derivative of cyclopentanol, where a tert-butyldimethylsilyl group is attached to the oxygen atom. This compound is often used as an intermediate in organic synthesis, particularly in reactions where the tert-butyldimethylsilyl group can protect the alcohol functionality during the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves the reaction of 1,3-cyclopentanediol with tert-butyldimethylsilyl chloride in the presence of imidazole and DMF (dimethylformamide) as a solvent. The reaction is typically carried out at room temperature for several hours, followed by extraction and purification steps.

Procedure:

  • Dissolve 1,3-cyclopentanediol (5 g, 49 mmol) and imidazole (5 g, 74 mmol) in DMF (20 mL).
  • Add tert-butyldimethylsilyl chloride (5.9 g, 39 mmol) to the solution.
  • Stir the reaction mixture at room temperature for 3 hours.
  • Pour the reaction mixture into water and extract with diethyl ether.
  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.
  • Purify the residue by column chromatography (10% diethyl ether:hexanes) to obtain the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the protection of alcohol groups during multi-step synthesis.

    Biology: May be used in the synthesis of biologically active molecules or as a building block in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- depends on its application. In organic synthesis, its primary role is to protect the alcohol functionality during chemical reactions. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: The parent compound without the silyl protecting group.

    Cyclohexanol: A similar compound with a six-membered ring instead of a five-membered ring.

    tert-Butyldimethylsilyl Ether: A general class of compounds where the tert-butyldimethylsilyl group is attached to different alcohols.

Uniqueness

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is unique due to the presence of the tert-butyldimethylsilyl group, which provides stability and protection to the alcohol functionality during chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules.

Properties

IUPAC Name

(1S,3S)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXIOZRBFNUITF-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729736
Record name (1S,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183795-20-2
Record name (1S,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,3-cyclopentanediol (5 g, 49 mmol) and imidazole (5 g, 74 mmol) in DMF (20 mL) added tert-butyldimethylsilyl chloride (5.9 g, 39 mmol). The reaction stirred for 3 h at room temperature and was then poured into water and extracted with diethyl ether. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography (10% diethyl ether:hexanes) to afford 3.5 g (33%) of the title compound. 1H NMR (300 MHz, CDCl3) δ 4.3-4.5 (m, 2H), 1.9-2.15 (m, 2H), 1.65-1.8 (m, 2H), 1.4-1.6 (m, 2H), 1.32-1.41 (m, 1H), 0.86 (s, 9H), 0.05 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

Synthesis routes and methods II

Procedure details

Sodium Hydride (3.77 g, 0.094 mol, 60% in mineral oil) was added to a solution of 1,3-cyclopentanediol (9.62 g, 0.094 mol) in 100 mL of THF. A slight generation of gas was observed. After stirring at room temperature for 1 h, tert-butyldimethylsilyl chloride (14.2 g, 0.094 mol) was added and the mixture was stirred at room temperature over night. The reaction mixture was diluted with 500 mL of ethylacetate and washed with 125 mL of 10% K2CO3, brine, and dried over Na2SO4. The solution was concentrated and dried in vacuo to give 20.3 g of crude product as a colorless oil. Further purification over SiO2 using a gradient elution 5% EtOAc/hexanes to 10% EtOAc/hexanes provided the desired compound as a colorless oil (7.1 g, 35% yield).
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
9.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-
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Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-
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Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-
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Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-
Reactant of Route 5
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-
Reactant of Route 6
Reactant of Route 6
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-

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